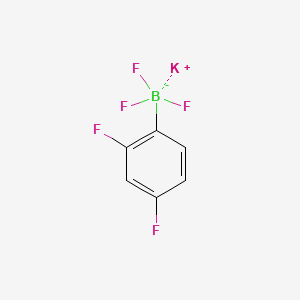

Potassium (2,4-difluorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,4-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKNPYRMYVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635704 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-41-3 | |

| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potassium (2,4-difluorophenyl)trifluoroborate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (2,4-difluorophenyl)trifluoroborate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. This reagent is a valuable building block in modern organic synthesis, particularly for the introduction of the 2,4-difluorophenyl moiety, a common pharmacophore in medicinal chemistry.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, organoboron chemistry has been dominated by boronic acids and their esters, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, these trivalent boron species often suffer from drawbacks, including potential instability, difficult purification, and a propensity for dehydration to form cyclic boroxine anhydrides, which complicates stoichiometry.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these limitations.[2][3] These tetracoordinate boron "ate" complexes are typically crystalline, monomeric solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage without special precautions.[3][4][5][6] Their stability also imparts compatibility with a wide range of reaction conditions, enabling complex, multi-step syntheses where the trifluoroborate group is carried through as a robust, protected form of a boronic acid.[2][5] The utility of this compound, in particular, is amplified by the prevalence of the difluorophenyl group in pharmaceuticals, where fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.

This document details a reliable synthetic pathway to this key intermediate and the rigorous analytical methods required to verify its structure and purity.

Synthesis: A Robust and Validated Pathway

The preparation of potassium aryltrifluoroborates is most commonly and efficiently achieved through the conversion of an arylboronic acid with potassium hydrogen difluoride (KHF₂).[7][8][9] This method is highly effective because KHF₂ serves as a potent fluorinating agent capable of displacing the hydroxyl groups of the boronic acid, a task for which potassium fluoride (KF) alone is insufficient.[7] A significant advantage of this procedure is its tolerance for crude boronic acid, obviating the need for meticulous purification of the intermediate.[7]

The overall synthetic strategy begins with a common starting material, 1-bromo-2,4-difluorobenzene, and proceeds through a two-step sequence involving the formation of the boronic acid intermediate followed by its immediate conversion to the final trifluoroborate salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: In Situ Preparation of (2,4-Difluorophenyl)boronic Acid

The causality behind this first step lies in creating a nucleophilic aryl species that can attack an electrophilic boron center. A lithium-halogen exchange using n-butyllithium is a rapid and efficient method for this transformation at low temperatures.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add 1-bromo-2,4-difluorobenzene (1.0 eq.).

-

Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30-45 minutes.

-

To this solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours (or overnight).

-

Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,4-difluorophenyl)boronic acid, which is used directly in the next step without further purification.[7]

Step 2: Conversion to this compound

This step leverages the thermodynamic stability and low solubility of the potassium salt in organic solvents to drive the reaction and facilitate simple isolation.

-

Dissolve the crude (2,4-difluorophenyl)boronic acid from Step 1 in methanol.[5][9]

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 3.0-4.0 eq.). Caution: KHF₂ is corrosive and releases HF in water; handle with appropriate personal protective equipment in a fume hood.[5]

-

Cool the methanol solution of the boronic acid to 0 °C in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the stirred methanol solution. A thick white precipitate will form almost immediately.[5]

-

Stir the resulting slurry vigorously for 30-60 minutes at room temperature.

-

Isolate the white solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove residual salts and organic impurities.

-

Dry the purified white crystalline solid under high vacuum to a constant weight.

This protocol constitutes a self-validating system. The formation of a stable, crystalline solid that is readily isolable is the first indicator of success. Definitive confirmation is then achieved through the rigorous characterization methods detailed below.

Comprehensive Characterization

The identity, structure, and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Caption: Ionic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture. All spectra are typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (~6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, each showing coupling to fluorine. A characteristic broad signal for the carbon atom directly bonded to boron is also expected.[10][11] |

| ¹⁹F NMR | Three signals are anticipated: two for the inequivalent aromatic fluorine atoms (F2 and F4) and one for the three equivalent fluorine atoms of the BF₃ group. The BF₃ signal typically appears as a sharp singlet or a resolved quartet due to coupling with ¹¹B.[10][11] Chemical shifts are expected between -129 and -141 ppm.[11] |

| ¹¹B NMR | A single resonance appearing as a quartet (¹JB-F), confirming the BF₃ moiety and the tetracoordinate nature of the boron atom.[10][11] |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Methodology: Electrospray Ionization (ESI) in the negative ion mode is the method of choice for these pre-formed ionic salts.[12]

-

Expected Ion: The analysis will detect the trifluoroborate anion, [C₆H₄F₂BF₃]⁻.

-

Trustworthiness: An exact mass measurement within 5 ppm of the theoretical calculated mass provides unambiguous confirmation of the elemental formula.[12]

| Parameter | Value |

| Ion Formula | [C₆H₄F₅B]⁻ |

| Calculated Exact Mass | 194.0286 |

| Observed m/z (ESI⁻) | ~194.0286 |

X-ray Crystallography

For ultimate structural proof, single-crystal X-ray diffraction can be performed. This technique provides precise information on bond lengths, bond angles, and the packing of ions in the solid state. The structure would reveal a distorted tetrahedral geometry around the boron atom and the coordination of the potassium cation by multiple fluorine atoms from neighboring anions, forming an extended lattice structure.[13]

Applications in Synthesis

The primary utility of this compound is as a superior coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[8][14] Under the basic, aqueous conditions of the coupling, the trifluoroborate salt is believed to undergo slow hydrolysis to release the active boronic acid species in situ.[9][15] This "slow release" mechanism maintains a low concentration of the reactive boronic acid, which helps to suppress common side reactions like protodeboronation and oxidative homocoupling, often leading to cleaner reactions and higher yields.[15] Its stability and ease of handling make it particularly well-suited for applications in high-throughput screening and library synthesis in drug discovery programs.

Conclusion

This compound is a highly stable, easily handled, and versatile reagent for organic synthesis. The synthetic protocol described herein is robust, scalable, and relies on a self-validating process where the formation of a crystalline solid is easily purified and verified. Comprehensive characterization by NMR and mass spectrometry provides unequivocal confirmation of its identity and purity. As the demand for functionalized, fluorine-containing molecules continues to grow, particularly in the pharmaceutical industry, the importance of reliable and well-characterized building blocks like this compound cannot be overstated.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(21), 8358–8361. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Batey, R. A., & Quach, T. D. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(10), 1543–1546. [Link]

-

Molander, G. A., & Landry, D. (2007). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 72(19), 7116–7123. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link]

-

Lloyd-Jones, G. C., & Ball, N. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(30), 12792–12801. [Link]

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(10), 1543-1546. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Lambert, S. (2022, March 22). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2025. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Accurate Mass Determination of Organotrifluoroborates. Analytical Letters, 39(8), 1549–1556. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Figueroa, R., Bruno, N. C., & Molander, G. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Coles, S. J., et al. (2011). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 67(7), m933–m934. [Link]

-

Figueroa, R., Bruno, N. C., & Molander, G. A. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Potassium (2,4-difluorophenyl)trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, organoboron compounds have established themselves as indispensable tools. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages over their boronic acid and ester counterparts. Their enhanced stability to air and moisture, well-defined stoichiometry, and ease of handling have made them increasingly popular in academic and industrial research, especially within drug discovery and development.[1] This guide focuses on a specific, yet highly valuable member of this family: Potassium (2,4-difluorophenyl)trifluoroborate. The introduction of two fluorine atoms onto the phenyl ring significantly modulates the electronic properties of the molecule, making it an attractive building block for the synthesis of novel pharmaceuticals and agrochemicals.[2] This document will provide a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its application in cross-coupling reactions, offering a practical resource for scientists at the forefront of chemical innovation.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This section outlines the key physical and chemical characteristics of this compound.

Physical Properties

This compound is typically a white to off-white crystalline solid.[2] Like many potassium organotrifluoroborates, it is non-hygroscopic and demonstrates good stability under atmospheric conditions, which simplifies storage and handling.[3]

| Property | Value | Source |

| CAS Number | 871231-41-3 | Thermo Fisher Scientific |

| Molecular Formula | C₆H₃BF₅K | Thermo Fisher Scientific |

| Molecular Weight | 219.99 g/mol | Thermo Fisher Scientific |

| Melting Point | >300 °C | (Typical for aryltrifluoroborates, specific data not available) |

| Solubility | Generally soluble in polar organic solvents such as methanol, acetonitrile, acetone, and DMSO.[4] Slightly soluble in water. Insoluble in nonpolar organic solvents. | [4] |

Chemical Properties and Stability

The key to the utility of potassium organotrifluoroborates lies in their unique stability and reactivity profile. The tetracoordinate boron center, complexed with three fluorine atoms, renders the C-B bond significantly more stable towards hydrolysis and oxidation compared to the corresponding boronic acid.[5] This stability allows for the tolerance of a wide range of functional groups and reaction conditions that might otherwise degrade more sensitive organoboron reagents.

The trifluoroborate group can be considered a "protected" form of a boronic acid. The reactivity of the organotrifluoroborate in cross-coupling reactions is typically unveiled in situ under the basic conditions of the reaction, which facilitates the crucial transmetalation step in the catalytic cycle.

This compound is stable for extended periods when stored at room temperature in a sealed container, protected from excessive moisture.[3][6]

Synthesis of this compound

The synthesis of potassium aryltrifluoroborates is generally a straightforward and high-yielding process, most commonly achieved by the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[3][7]

General Synthetic Workflow

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates.[8]

Materials:

-

2,4-Difluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

Procedure:

-

In a flask, dissolve 2,4-difluorophenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents relative to the boronic acid).

-

Cool the methanolic solution of the boronic acid in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate should form.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then washed with a suitable solvent, such as hot acetone, to remove any unreacted starting material and inorganic salts.

-

The purified product is collected by filtration, washed with a small amount of cold acetone or diethyl ether, and dried under vacuum to yield this compound as a white solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections detail the expected NMR characteristics of this compound based on general data for organotrifluoroborates.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in a deuterated polar solvent such as DMSO-d₆.[8]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. The carbon atom attached to the boron will typically appear as a broad signal due to the quadrupolar relaxation of the boron nucleus.[9] The other aromatic carbons will show splitting due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show three distinct signals: one for each of the fluorine atoms on the aromatic ring and a broader signal for the three equivalent fluorine atoms of the BF₃ group. The chemical shifts of the fluorine atoms on the boron are typically observed in the range of -129 to -141 ppm.[4]

-

¹¹B NMR: The boron NMR spectrum should exhibit a quartet due to the coupling of the ¹¹B nucleus with the three equivalent fluorine atoms of the BF₃ group. The chemical shift will be indicative of a tetracoordinate boron species.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.

General Reaction Scheme

Causality Behind Experimental Choices

-

Palladium Catalyst: Palladium(0) species are the active catalysts in the Suzuki-Miyaura reaction. Palladium(II) precursors like Pd(OAc)₂ are commonly used as they are reduced in situ to the active Pd(0) species.[3]

-

Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like RuPhos can promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination to form the final product.[3]

-

Base: A base is essential for the activation of the organotrifluoroborate and for the transmetalation step. The base is believed to hydrolyze the trifluoroborate to a more reactive boronic acid or a related species in situ. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2][3]

-

Solvent System: A biphasic solvent system, such as toluene/water, is often employed.[3] This allows for the dissolution of both the organic-soluble catalyst and aryl halide and the water-soluble potassium trifluoroborate and base.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, based on established methods for similar substrates.[3]

Materials:

-

Aryl bromide

-

This compound (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

RuPhos (e.g., 4 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Toluene

-

Deionized water

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, RuPhos, and potassium carbonate.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene and degassed deionized water (e.g., in a 5:1 ratio).

-

Heat the reaction mixture to a specified temperature (e.g., 85-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-difluoro-biaryl compound.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific aryl halide used. The reaction is known to be tolerant of a wide variety of functional groups, including esters, ketones, nitriles, and nitro groups.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: While organoboron compounds are generally considered to have low toxicity, the safety data for this specific compound should be consulted. Ingestion or inhalation may pose health risks.[2]

Conclusion: A Versatile Building Block for Innovation

This compound stands out as a highly stable, easy-to-handle, and versatile reagent for the introduction of the 2,4-difluorophenyl moiety in organic synthesis. Its robustness and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and materials scientists. The ability to tolerate a wide array of functional groups allows for its incorporation at various stages of a synthetic sequence, enabling the efficient construction of complex molecular architectures. As the demand for fluorinated organic molecules continues to grow, particularly in the life sciences, the importance and application of this compound are set to expand, paving the way for the discovery of new and improved chemical entities.

References

-

D. S. Matteson, G. Y. Kim. Org. Lett.2002 , 4 (13), 2153–2155. [Link]

-

G. A. Molander, D. E. Petrillo. Org. Lett.2008 , 10 (9), 1795–1798. [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

G. A. Molander, N. Ellis. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

PubChem. Potassium (4-fluorophenyl)trifluoroborate. [Link]

-

J. M. Oliveira, P. H. Menezes, S. M. C. Gonçalves, L. C. de A. Barbosa, A. G. Ferreira. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]

-

G. A. Molander, L. Jean-Gérard. J. Org. Chem.2007 , 72 (10), 3891–3895. [Link]

-

Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]

-

White Rose eTheses Online. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

-

Organic Syntheses. PREPARATION OF 1-NAPHTHOL VIA OXIDATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. [Link]

-

G. A. Molander, T. Fumagalli. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]

-

ChemBK. POTASSIUM FLUOROBORATE. [Link]

Sources

- 1. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potassium (2,4-difluorophenyl)trifluoroborate CAS number and molecular structure

An In-Depth Technical Guide to Potassium (2,4-difluorophenyl)trifluoroborate: Synthesis, Properties, and Applications

Abstract

This compound has emerged as a pivotal reagent in modern organic synthesis, valued for its unique combination of stability and reactivity. As a crystalline, air- and moisture-stable solid, it serves as a robust and easily handled precursor to the corresponding boronic acid, circumventing many of the challenges associated with the direct use of boronic acids, such as decomposition and difficult purification.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its primary application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Mechanistic insights into its function as a "pro-drug" for the active boronic acid species are discussed, offering researchers and drug development professionals the foundational knowledge required to effectively implement this versatile reagent in complex molecule synthesis.

Compound Identification and Physicochemical Properties

This compound is an organoboron compound belonging to the widely utilized class of potassium organotrifluoroborate salts.[1] These salts are tetracoordinate boron "ate" complexes, which imparts significant stability compared to their trigonal boronic acid counterparts.[3]

Molecular Structure:

Figure 1: Molecular structure of this compound.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 374564-34-8 |

| Molecular Formula | C₆H₄BF₅K |

| Molecular Weight | 220.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Stability | Air- and moisture-stable, can be stored indefinitely without special precautions.[2][3] |

Synthesis and Purification

The most common and efficient method for preparing potassium organotrifluoroborates is through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1] This one-pot procedure is operationally simple and typically affords the product in high yield and purity, often requiring only filtration and washing for isolation.[3][4]

The rationale behind this synthesis is the high affinity of the Lewis acidic boron atom in the boronic acid for fluoride ions. The KHF₂ serves as a convenient and inexpensive source of fluoride, which displaces the hydroxyl groups on the boronic acid to form the thermodynamically stable tetracoordinate trifluoroborate anion.[1]

Experimental Protocol: Synthesis

This protocol describes the conversion of 2,4-difluorophenylboronic acid to its potassium trifluoroborate salt.

Materials:

-

2,4-difluorophenylboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Saturated aqueous Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

Dissolution: In a suitable flask, dissolve 2,4-difluorophenylboronic acid in methanol.

-

Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen fluoride dissolved in water. The addition is typically performed at room temperature.

-

Precipitation: Upon addition of the KHF₂ solution, a white precipitate of the potassium trifluoroborate salt will begin to form. Continue stirring the resulting slurry for 1-2 hours to ensure complete reaction.

-

pH Adjustment: Check the pH of the slurry. If it is acidic, add saturated aqueous K₂CO₃ dropwise until the solution is neutral or slightly basic. This ensures that any excess HF is neutralized.

-

Isolation: Filter the solid product using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with cold water and then with acetone to remove any residual impurities and to aid in drying.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The premier application for potassium organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, and is a cornerstone of modern synthetic chemistry.

Advantages Over Boronic Acids

-

Enhanced Stability: Organotrifluoroborates are generally stable, crystalline solids that are easy to handle, weigh accurately, and store long-term.[3] This contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, reducing their effective stoichiometry.

-

Improved Stoichiometric Control: Because they are stable monomers, precise amounts of the trifluoroborate salt can be used, leading to more reproducible reaction outcomes.

-

Slow Release of the Active Species: The trifluoroborate itself is not the active nucleophile in the catalytic cycle. Under the basic and aqueous conditions of the Suzuki-Miyaura reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ. This slow, controlled release maintains a low concentration of the reactive boronic acid, which minimizes common side reactions such as oxidative homocoupling.

Mechanistic Rationale: The Hydrolysis Step

The overall catalytic cycle of the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. When using a potassium organotrifluoroborate, a crucial pre-equilibrium step precedes the main cycle. The trifluoroborate salt hydrolyzes to generate the active boronic acid, which can then enter the catalytic cycle for the transmetalation step.

Sources

solubility of Potassium (2,4-difluorophenyl)trifluoroborate in organic solvents

An In-depth Technical Guide to the Solubility of Potassium (2,4-difluorophenyl)trifluoroborate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key reagent in modern synthetic chemistry. While specific quantitative solubility data for this compound is not extensively cataloged in public literature, this document synthesizes established principles of organotrifluoroborate chemistry to predict solubility behavior. We present a detailed exploration of the molecular factors governing solubility, a qualitative overview of its expected solubility in common organic solvents, and a rigorous, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Role of Potassium Aryltrifluoroborates in Synthesis

Potassium organotrifluoroborate salts have emerged as exceptionally versatile and robust reagents in organic synthesis, largely due to their enhanced stability compared to boronic acids and esters.[1] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without special precautions and easier handling with precise stoichiometry.[1][2] Their utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where they serve as effective nucleophilic partners for the formation of carbon-carbon bonds.[3][4]

The compound of interest, this compound, is a valuable building block for introducing the 2,4-difluorophenyl moiety, a common pharmacophore in many active pharmaceutical ingredients. Understanding its solubility is paramount for any application, as it directly impacts reaction kinetics, reagent stoichiometry in solution, process scalability, and the efficiency of post-reaction workup and purification.

Physicochemical Properties and Factors Influencing Solubility

This compound is an ionic salt consisting of a potassium cation (K⁺) and a (2,4-difluorophenyl)trifluoroborate anion ([C₆H₃F₂BF₃]⁻). This ionic nature is the primary determinant of its solubility profile.

The "Like Dissolves Like" Principle in Organotrifluoroborates

The solubility of an ionic compound is governed by the solvent's ability to overcome the crystal lattice energy of the salt and solvate the individual ions.

-

Polar Protic and Aprotic Solvents: Polar solvents, particularly those with high dielectric constants, are generally effective at dissolving potassium organotrifluoroborates.[5] Protic solvents (e.g., methanol) can hydrogen-bond with the fluorine atoms of the trifluoroborate anion, while polar aprotic solvents (e.g., acetone, acetonitrile, DMF) solvate the potassium cation through dipole-ion interactions. Literature suggests that many potassium organotrifluoroborates are soluble in solvents like acetone, acetonitrile, DMF, and methanol.[5][6]

-

Nonpolar Solvents: Nonpolar organic solvents such as hexanes, toluene, and diethyl ether are poor solvents for ionic salts. They cannot effectively solvate the K⁺ and [ArBF₃]⁻ ions, leading to very low solubility. The insolubility of these salts in nonpolar solvents is often exploited during purification.[3]

-

The Counterion Effect: The solubility of organotrifluoroborates can be dramatically altered by changing the cation. For applications requiring solubility in less polar organic solvents, the potassium cation can be exchanged for a larger, more lipophilic cation like tetrabutylammonium (TBA).[1][7] This exchange creates a bulkier salt with weaker crystal lattice forces and a more "organic" character, enhancing its solubility in solvents like dichloromethane (CH₂Cl₂).[5]

The relationship between the salt, the solvent, and the dissolution process is visualized below.

Caption: Dissolution of Potassium Aryltrifluoroborate in a Polar Solvent.

Qualitative Solubility Overview

Based on the general behavior of analogous potassium organotrifluoroborate salts, the expected solubility of this compound is summarized in the table below. It is critical to note that this table represents a qualitative prediction and must be confirmed by experimental measurement for quantitative applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Freely Soluble | Good ion-dipole interactions. Often used for recrystallization, indicating solubility is temperature-dependent.[3][5] |

| DMF, DMSO | Soluble to Freely Soluble | High polarity effectively solvates both cation and anion. | |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the anion and solvating the cation. Often used as a reaction solvent.[6] |

| Water | Slightly to Sparingly Soluble | While polar, the hydrophobic nature of the difluorophenyl ring limits high solubility. Recrystallization from water is sometimes possible.[3] | |

| Ethers | THF, Diethyl Ether | Very Slightly Soluble to Insoluble | Lower polarity is insufficient to overcome the crystal lattice energy. Diethyl ether is often used as an anti-solvent for precipitation.[5] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Nonpolar nature prevents effective solvation of the ions.[3] |

| Chlorinated | Dichloromethane (DCM) | Very Slightly Soluble to Insoluble | Insufficient polarity for the potassium salt. Solubility would increase significantly with a TBA counterion.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility and is highly recommended.[8][9]

Principle

An excess of the solid solute, this compound, is agitated in the solvent of choice at a constant temperature for a sufficient period to allow the solution to reach equilibrium. At equilibrium, the concentration of the dissolved solute is constant and represents the thermodynamic solubility.

Materials and Equipment

-

This compound (analytically pure)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Step-by-Step Methodology

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent or a suitable mobile phase mimic. Use these standards to construct a calibration curve (e.g., UV absorbance vs. concentration) on the HPLC.

-

Sample Preparation: To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (24 to 72 hours) to ensure equilibrium is reached.[9] A preliminary time-course study can be run to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period to let the solids settle. Then, centrifuge the vials to firmly pellet the undissolved solid.[10]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve. Analyze this diluted sample by HPLC.

-

Calculation: Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the solubility, typically expressed in units of mg/mL or mol/L.

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the results, the protocol must include self-validating checks:

-

Mass Balance: After sampling, the remaining solid can be dried and weighed to confirm that an excess was indeed present.

-

Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h). The results should be consistent across the later time points to confirm that equilibrium has been reached.[9]

-

Purity Analysis: The purity of the starting material and the chemical integrity of the solute in the final saturated solution should be confirmed by HPLC to ensure no degradation occurred during the experiment.

Conclusion

This compound exhibits solubility characteristics typical of an ionic salt, showing a strong preference for polar organic solvents and low solubility in nonpolar media. While precise quantitative data requires experimental determination, its behavior can be reliably predicted based on established chemical principles. The provided isothermal shake-flask protocol offers a robust and validated method for researchers to generate the high-quality solubility data needed to accelerate research and development. Accurate solubility data is not merely a physical constant but a critical parameter that enables the rational design of synthetic routes, efficient purification strategies, and successful formulation development.

References

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(10), 2031–2034. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from Chem-Station website. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate. PubChem Compound Database. Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Carboni, D. (2012). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

ChemBK. (n.d.). Potassium Tetrafluoroborate. Retrieved from ChemBK website. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from Organic Chemistry Portal website. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Beaulieu, C., et al. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 74(2), 693–702. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from Organic Chemistry Portal website. [Link]

-

Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(8), 1362–1365. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Arts, J., et al. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from Nanopartikel.info. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kumar, S., & Sati, N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. nanopartikel.info [nanopartikel.info]

A Comprehensive Guide to the Multinuclear NMR Spectroscopy of Potassium (2,4-difluorophenyl)trifluoroborate

Introduction: The Structural Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive for a wide range of chemical transformations, including applications in drug discovery and materials science. The compound of focus, potassium (2,4-difluorophenyl)trifluoroborate, incorporates a difluorinated phenyl ring, a common motif in pharmaceuticals that can significantly influence metabolic stability and binding affinity.

A thorough structural characterization is paramount to understanding the reactivity and purity of these valuable reagents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of magnetically active nuclei. This in-depth guide provides a comprehensive analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development. The data and interpretations presented herein are grounded in established scientific literature, primarily referencing the extensive study on potassium organotrifluoroborates by Oliveira et al.[1]

Molecular Structure and NMR Assignment Framework

To facilitate a clear understanding of the NMR data, the following molecular structure and numbering scheme for this compound will be used throughout this guide.

Caption: A generalized workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the good solubility of potassium organotrifluoroborates and its ability to minimize hydrolysis. [1] * Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The experiments are typically performed on a 300 MHz (or higher field) NMR spectrometer. [1] * Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆.

-

Tune and match the probe for each nucleus (¹H, ¹³C, ¹⁹F, and ¹¹B).

-

Perform shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 45°

-

Acquisition Time: ~3.6 s

-

Repetitions: 16

-

Spectral Width: ~15 ppm

-

Reference: The residual proton signal of DMSO-d₆ is set to 2.50 ppm. [1]

-

-

¹³C NMR Acquisition:

-

Pulse Angle: 90°

-

Delay: ~2.3 s

-

Acquisition Time: ~1.7 s

-

Repetitions: 1024 (or more for better signal-to-noise)

-

Spectral Width: ~250 ppm

-

Reference: The central peak of the DMSO-d₆ septet is set to 39.5 ppm. [1]

-

-

¹⁹F NMR Acquisition:

-

Pulse Angle: 45°

-

Delay: ~1.0 s

-

Acquisition Time: ~0.3 s

-

Repetitions: 80

-

Spectral Width: ~177 ppm

-

Reference: An external reference of trifluoroacetic acid (CF₃COOH) is used (0.0 ppm). [1]

-

-

¹¹B NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction for each spectrum.

-

Reference each spectrum according to the standards mentioned above.

-

Integrate the signals in the ¹H NMR spectrum and perform peak picking for all spectra to determine chemical shifts and coupling constants.

-

Conclusion

The comprehensive multinuclear (¹H, ¹³C, ¹⁹F, and ¹¹B) NMR analysis of this compound provides a detailed and unambiguous structural characterization of this important synthetic reagent. Each nucleus offers a unique and complementary perspective on the molecular structure, from the proton environment on the aromatic ring to the tetracoordinate nature of the boron center. The characteristic chemical shifts, multiplicities, and coupling constants serve as a reliable fingerprint for identity and purity assessment. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality NMR data to support their synthetic and medicinal chemistry endeavors.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

Sources

A Mechanistic Deep Dive into Potassium (2,4-difluorophenyl)trifluoroborate in Palladium-Catalyzed Cross-Coupling

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

Potassium (2,4-difluorophenyl)trifluoroborate has emerged as a superior nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation. Its appeal lies in its exceptional bench-top stability, high crystallinity, and ease of handling, which circumvent the inherent challenges of traditional boronic acids, such as protodeboronation and homocoupling.[1][2][3] This guide provides an in-depth exploration of the mechanism of action, from the critical pre-catalytic activation step to the intricacies of the palladium-catalyzed cycle. By understanding the causality behind the reaction's progression, researchers can optimize conditions, troubleshoot effectively, and harness the full potential of this versatile reagent in the synthesis of complex molecules, particularly in the drug development pipeline where reliability and reproducibility are paramount.[1]

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and other conjugated systems, which are ubiquitous scaffolds in pharmaceuticals and materials science.[2] For years, boronic acids were the workhorse nucleophiles. However, their limitations are well-documented; they are often unstable, prone to dehydration to form cyclic boroxine anhydrides, and susceptible to degradation via protodeboronation, complicating reaction stoichiometry and reducing yields.[3][4]

Potassium organotrifluoroborates (RBF₃K) represent a significant advancement, serving as robust, protected forms of boronic acids.[5][6] These air- and moisture-stable crystalline solids are easily prepared from boronic acids and inexpensive potassium hydrogen fluoride (KHF₂).[2][3][7] The tetracoordinate nature of the boron atom masks the reactivity of the C-B bond, rendering the reagent inert to many synthetic conditions and allowing for its late-stage introduction.[5][6] The use of near-stoichiometric amounts of the trifluoroborate salt also improves the atom economy of the reaction.[2] this compound is particularly valuable for introducing the synthetically important difluorophenyl moiety, a common feature in bioactive molecules.

The Core Mechanism: From Stable Salt to Coupled Product

The overall transformation involves two distinct phases: a pre-catalytic activation of the trifluoroborate salt and the subsequent palladium-catalyzed cross-coupling cycle. A nuanced understanding of both is critical for successful application.

The Pre-Catalytic Step: Controlled Activation via Hydrolysis

A cornerstone of the mechanism is that the potassium organotrifluoroborate salt is not the active transmetalating species. It must first undergo hydrolysis to generate the corresponding boronic acid, which then enters the catalytic cycle.[8][9][10][11]

This hydrolysis is a carefully orchestrated "slow-release" mechanism, which is a key advantage of using trifluoroborates.[8][12] By gearing the rate of hydrolysis to match the rate of the catalytic turnover, the concentration of the more reactive boronic acid in the reaction medium is kept low.[8][9][10] This strategy effectively minimizes undesirable side reactions like oxidative homocoupling and protodeboronation that plague reactions using boronic acids directly.[8][10][12]

The hydrolysis rate is complex and highly dependent on several factors:

-

Base and Solvent: The reaction is typically performed under basic conditions (e.g., Cs₂CO₃, K₂CO₃) in an aqueous co-solvent system (e.g., THF/H₂O, Toluene/H₂O).[8][9]

-

Electronic Effects: The electronic nature of the organic group (R) on the trifluoroborate influences the hydrolysis rate. Electron-withdrawing groups, such as the 2,4-difluorophenyl group, can affect the stability of the B-F bonds and the susceptibility to hydrolysis.

-

Environmental Factors: Remarkably, the reaction vessel's material (glass vs. PTFE), shape, and even the stirring rate can profoundly impact the hydrolysis profile, as glass surfaces can act as fluorophiles, sequestering fluoride and driving the equilibrium toward the boronic acid.[13]

The hydrolysis can proceed through multiple pathways, including acid-catalyzed and direct dissociation mechanisms, adding layers of complexity to the system.[12][13]

Caption: Hydrolysis of potassium organotrifluoroborate.

The Suzuki-Miyaura Catalytic Cycle

Once the active (2,4-difluorophenyl)boronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14][15]

Caption: The Suzuki-Miyaura cross-coupling cycle.

Step 1: Oxidative Addition The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).[14][16] This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex.[17] For many systems, oxidative addition is the rate-determining step of the entire catalytic cycle.[16] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[17] The choice of phosphine ligands is also crucial; electron-rich ligands facilitate this step, which is especially important when using less reactive aryl chlorides.[15][18]

Step 2: Transmetalation This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium(II) center, displacing the halide.[17][18] The precise mechanism of transmetalation has been a subject of considerable debate. Two primary pathways are generally considered[19]:

-

The Boronate Pathway (Path A): The boronic acid reacts with the base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then attacks the Ar'-Pd(II)-X complex.[19]

-

The Hydroxide Pathway (Path B): The base reacts with the Ar'-Pd(II)-X complex to form a palladium-hydroxo complex (Ar'-Pd(II)-OH). This complex then undergoes ligand exchange with the neutral boronic acid.[11][19]

Recent kinetic studies suggest that for common bases like carbonates, the pathway involving a palladium-hydroxo complex reacting with the neutral boronic acid is significantly faster and thus more likely to be the dominant mechanism.[19] Regardless of the exact pathway, the presence of a base is essential to facilitate this step.[16][20]

Step 3: Reductive Elimination In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the desired biaryl product.[18][20] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[15][18] This step often requires a cis-arrangement of the two organic groups on the palladium center.[20] Bulky phosphine ligands can promote reductive elimination by creating steric crowding around the metal center, favoring the formation of the product.[18]

Practical Application & Protocol Validation

A deep mechanistic understanding directly informs the rational design and optimization of experimental protocols.

Validated General Protocol

The following protocol has been demonstrated to be effective for a wide range of Suzuki-Miyaura couplings involving potassium heteroaryltrifluoroborates and can be adapted for this compound.[2]

Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.05–1.2 equiv), and base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).[1][5]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the appropriate solvent system (e.g., Toluene/H₂O 10:1 or Ethanol).[1][2] The mixture should be stirred and sparged with the inert gas for 15-20 minutes to ensure deoxygenation.

-

Catalyst Addition: In a separate vial, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., RuPhos or SPhos, 2-6 mol%).[2][5] Add this catalyst/ligand mixture to the main reaction vessel under a positive pressure of the inert gas.

-

Reaction Execution: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80–110 °C) in a preheated oil bath.

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Recommended Reaction Components

The choice of catalyst, ligand, and base is interdependent and crucial for success.

| Component | Recommended Reagents | Rationale & Causality |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources or precursors.[18] PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] |

| Ligand | Buchwald-type biarylphosphines: RuPhos, SPhos, XPhosTriphenylphosphine (PPh₃) | Bulky, electron-rich biarylphosphine ligands accelerate both oxidative addition and reductive elimination, enabling the use of less reactive chlorides and improving overall efficiency.[2][18] PPh₃ is a classic, less active ligand suitable for more reactive substrates.[21] |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The base is critical for the hydrolysis of the trifluoroborate and the transmetalation step.[8][16] Cs₂CO₃ is often superior due to its higher solubility in organic solvents and its ability to effectively promote the reaction.[5][21] |

| Solvent | Toluene/H₂O, THF/H₂O, Ethanol, n-Butanol | A biphasic system with water is necessary for the hydrolysis of the trifluoroborate salt.[1] The choice of organic solvent influences substrate solubility and reaction temperature.[2] |

Conclusion: A Superior Reagent for Modern Synthesis

This compound is more than just a stable alternative to boronic acid; it is a mechanistically distinct and advantageous reagent. Its utility stems from a controlled, slow release of the active nucleophile, which is intrinsically linked to the reaction conditions. This minimizes side reactions and enhances reproducibility. By grasping the interplay between hydrolysis, oxidative addition, transmetalation, and reductive elimination, researchers in drug discovery and process development can leverage this powerful tool to construct complex molecular architectures with greater efficiency and control.

References

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Royal Society of Chemistry. (2018). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

-

Molander, G. A., et al. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

-

White Rose eTheses Online. (2015). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

-

Lima, G. M. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]

-

Schmidt, J., et al. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]

-

Pertusati, F., et al. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

-

Molander, G. A., & Rivera, N. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. NIH Public Access. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [repository.upenn.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. wwjmrd.com [wwjmrd.com]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

Theoretical Foundations of Aryltrifluoroborate Reactivity: A Computational Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium aryltrifluoroborates (ArBF₃K) have become mainstays in synthetic chemistry, particularly for their stability and efficacy in palladium-catalyzed cross-coupling reactions. Their superior handling characteristics compared to boronic acids have accelerated their adoption in complex molecule synthesis, a cornerstone of drug development.[1][2] However, the nuanced mechanisms governing their reactivity are not always intuitive from experimental observation alone. This guide provides a deep dive into the theoretical and computational studies that have been pivotal in elucidating the reactivity of aryltrifluoroborates. We will explore the quantum chemical methods employed, dissect the critical steps of catalytic cycles, and demonstrate how computational insights provide a predictive framework for optimizing and designing chemical reactions.

The Practical Advantage and Mechanistic Questions of Aryltrifluoroborates

The surge in the use of organotrifluoroborates stems from their remarkable stability. Unlike boronic acids, which are prone to dehydration to form cyclic boroxines and can undergo protodeboronation, the tetracoordinate boron center in ArBF₃K salts renders them robust, crystalline solids that are stable to air and moisture.[1][3][4][5] This stability simplifies handling, purification, and storage, making them highly attractive reagents in both academic and industrial settings.[1][5]

Despite their widespread use, a key mechanistic question persists: How do these stable species participate in catalytic cycles, such as the Suzuki-Miyaura reaction, which typically require a nucleophilic organoboron component? The answer is not straightforward and has been a subject of intense theoretical and experimental investigation.

Figure 1: General structure of a potassium aryltrifluoroborate.

The Computational Toolkit: Modeling Aryltrifluoroborate Reactions

To probe the intricate energy landscapes of these reactions, Density Functional Theory (DFT) has emerged as the premier computational tool, offering a robust balance of accuracy and computational feasibility.[6][7] The reliability of DFT studies, however, is critically dependent on the thoughtful selection of methods.

Expertise in Method Selection:

-

Functionals: While older studies often utilized the B3LYP functional, modern research increasingly relies on functionals from the M06 suite (e.g., M06-2X) or dispersion-corrected functionals like ωB97X-D.[6] This choice is deliberate; these functionals provide a more accurate description of the non-covalent interactions and dispersion forces that are prevalent in transition metal complexes and transition states.

-

Basis Sets: A common and validated approach involves a dual basis set strategy. For the palladium catalyst, effective core potentials (ECPs) like LANL2DZ are used to represent the core electrons, reducing computational cost while maintaining accuracy for the valence electrons. Lighter atoms (C, H, B, F, O, P) are typically described with more flexible Pople-style basis sets, such as 6-311+G(d,p).

-

Solvation: Reactions are overwhelmingly performed in solution, making the inclusion of solvent effects non-negotiable for meaningful results. Implicit solvation models, such as the SMD model, are highly effective. They model the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that can significantly alter reaction energetics.

Deconstructing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the archetypal application of aryltrifluoroborates and serves as a perfect model for understanding their reactivity.[8] The cycle is classically defined by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Theoretical studies have provided profound insights into each stage.

Figure 2: The canonical steps of the Suzuki-Miyaura cross-coupling cycle.

Oxidative Addition: The Initiating Step

Oxidative addition involves the insertion of the low-valent palladium(0) catalyst into the aryl-halide (or pseudohalide) bond, forming a palladium(II) intermediate.[8][9] This step is frequently the rate-determining step of the entire catalytic cycle.[6] Computational studies have been instrumental in:

-

Quantifying Reactivity: DFT calculations accurately reproduce the experimentally observed reactivity trend of aryl halides (Ar-I > Ar-Br > Ar-Cl > Ar-OTf).[10]

-

Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Theoretical models show how bulky, electron-rich ligands stabilize the electron-rich Pd(0) center and facilitate the oxidative addition process.[8][11]

Transmetalation: The Mechanistic Core

Transmetalation is the transfer of the aryl group from boron to the palladium center. For aryltrifluoroborates, this step is the most mechanistically complex. Early hypotheses suggested a direct reaction, but computational and experimental evidence points towards a more intricate reality. The prevailing understanding is that the ArBF₃K salt is a stable precatalyst that must be activated to engage in transmetalation.[3][12]

The Hydrolysis Pathway: A key insight from mechanistic studies is that under many common reaction conditions (which include a base and water), aryltrifluoroborates undergo in situ hydrolysis to form the corresponding arylboronic acid.[3][13] The catalytic cycle then proceeds via the well-established mechanism for boronic acids. The transmetalation is understood to occur between an arylpalladium hydroxo complex and the neutral boronic acid, a pathway shown to be kinetically far more favorable than the reaction between an arylpalladium halide and a borate anion.[12]

Computational Protocol for Validating the Transmetalation Pathway:

A self-validating computational workflow is essential for comparing potential mechanistic pathways.

-

System Definition: Construct the reactant species for each proposed pathway (e.g., [ArPd(L)₂(OH)] + Ar'B(OH)₂ vs. [ArPd(L)₂X] + [Ar'B(OH)₃]⁻).

-

Potential Energy Surface Scan: Initially scan the key bond-forming/bond-breaking coordinates to locate an approximate transition state structure.

-